molecular formula C8H8ClNO2 B1611343 N-(2-chloro-4-hydroxyphenyl)acetamide CAS No. 56074-07-8

N-(2-chloro-4-hydroxyphenyl)acetamide

Cat. No. B1611343
CAS RN: 56074-07-8
M. Wt: 185.61 g/mol
InChI Key: CDGZSMOCDYNULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06362180B1

Procedure details

Part H. A solution of the aniline from Part G (7.98 g, 50 mmol) in conc. HCl (25 mL) was cooled to −5° C., and treated dropwise with a concentrated aqueous solution of sodium nitrite (3.80 g, 55.1 mmol). After 30 minutes, the mixture was charged with 15 mL cyclohexane and 15 mL dichloromethane, then treated dropwise with a concentrated aqueous solution of potassium iodide (16.6 g, 100 mmol). This mixture was allowed to stir for 4 hours, then was extracted with dichloromethane (2×100 mL). The extracts were washed in sequence with 1 N aqueous sodium bisulfite (100 mL) and brine (60 mL), then combined, dried over magnesium sulfate, filtered and evaporated to afford sufficiently pure product, 3-chloro-4-iodoanisole (7.00 g, 26.1 mmol, 52%). TLC RF 0.39 (5:95 ethyl acetate-hexane). 1H NMR (300 MHz, CDCl3): d 7.69 (1H, d, J=8.8 Hz), 7.03 (1H, d, J=3.0 Hz), 6.57 (1H, dd, J=8.8, 3.0 Hz), 3.78 (3H, s). MS (H2O-GC/MS): m/e 269 (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:6]=1[Cl:12])(=O)C.N([O-])=O.[Na+].[CH2:17]1CCCCC1.[I-:23].[K+]>Cl.ClCCl>[Cl:12][C:6]1[CH:7]=[C:8]([O:11][CH3:17])[CH:9]=[CH:10][C:5]=1[I:23] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
16.6 g
Type
reactant
Smiles
[I-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (2×100 mL)
WASH
Type
WASH
Details
The extracts were washed in sequence with 1 N aqueous sodium bisulfite (100 mL) and brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1I)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.1 mmol
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.